![molecular formula C14H10N4 B1662413 6,11-Dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B1662413.png)
6,11-Dihydroquinoxalino[2,3-b]quinoxaline
Overview
Description
6,11-Dihydroquinoxalino[2,3-b]quinoxaline is a chemical compound with the linear formula C14H10N4 . It is also known as 5,12-Dihydroquinoxalino[2,3-b]quinoxaline . This compound is part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of dihydroquinoxalino[2,3-b]quinoxalines involves reacting appropriately substituted 1,2-phenylenediamines with 2,3-dichloroquinoxalines over sodium carbonate in refluxing dimethylformamide . Acylation is generally accomplished by long heating in a large excess of the anhydride . Alternatively, conventional acylation with the acyl halide in pyridine is possible .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H10N4 . The molecular weight of this compound is 234.263 .
Mechanism of Action
The mechanism of action of 6,11-Dihydroquinoxalino[2,3-b]quinoxaline is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific molecular targets in cells. This compound has been found to bind to DNA and inhibit the activity of certain enzymes involved in DNA replication and transcription. This compound has also been found to interact with proteins involved in cell signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been found to inhibit the activity of protein kinases, leading to the inhibition of cell proliferation. Additionally, this compound has been found to induce apoptosis in cancer cells by activating caspase enzymes.
Advantages and Limitations for Lab Experiments
6,11-Dihydroquinoxalino[2,3-b]quinoxaline has several advantages for use in lab experiments. This compound is relatively easy to synthesize and can be obtained in large quantities. This compound has also been found to exhibit a range of biological activities, making it a useful tool for studying various cellular processes. However, this compound also has some limitations. This compound has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain assays.
Future Directions
There are several future directions for research on 6,11-Dihydroquinoxalino[2,3-b]quinoxaline. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the identification of the molecular targets of this compound and the elucidation of its mechanism of action. Additionally, this compound may have potential for use in combination therapies for the treatment of cancer and other diseases.
Scientific Research Applications
6,11-Dihydroquinoxalino[2,3-b]quinoxaline has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. This compound has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been found to exhibit neuroprotective activity by protecting neurons from oxidative stress.
properties
IUPAC Name |
6,11-dihydroquinoxalino[2,3-b]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-2-6-10-9(5-1)15-13-14(16-10)18-12-8-4-3-7-11(12)17-13/h1-8H,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKYYZDYHYOKQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




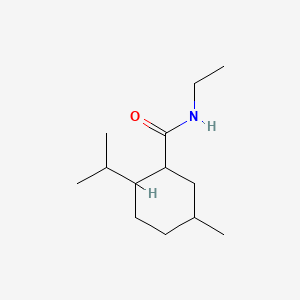
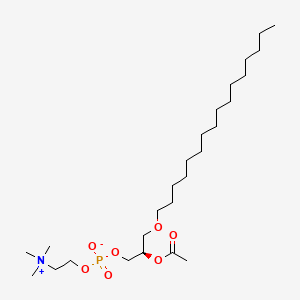


![N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1662338.png)
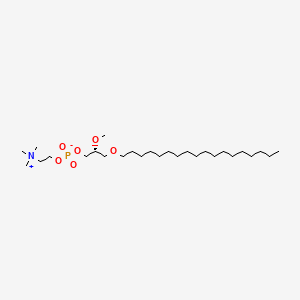
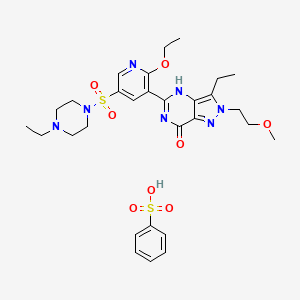
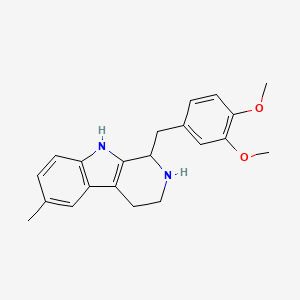
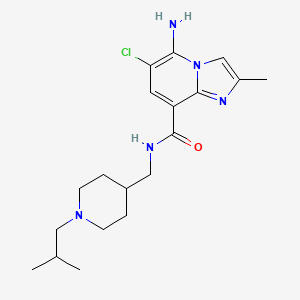

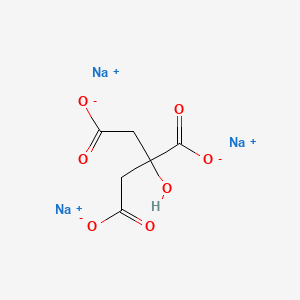
![ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate](/img/structure/B1662351.png)
![[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid](/img/structure/B1662353.png)